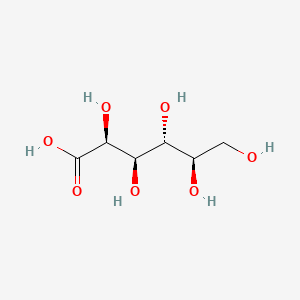
Altronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Altronic acid: is a sugar acid derived from the oxidation of the aldehyde group of an aldose into a carboxyl group. It is a six-carbon compound with the molecular formula C6H12O7 . The compound is known for its role as a metabolite in various biological pathways, particularly in the metabolism of pentose and glucuronate interconversions .
準備方法
Synthetic Routes and Reaction Conditions: Altronic acid can be synthesized through the oxidation of sedoheptulose in an alkaline solution using oxygen. The reaction involves the conversion of sedoheptulose to d-altronic acid, which is then isolated in the form of a suitable salt, such as calcium d-altronate .
Industrial Production Methods: The industrial production of d-altronic acid typically involves the same oxidation process of sedoheptulose. The process is scaled up to produce larger quantities of the compound, which is then purified and converted into its salt forms for various applications .
化学反応の分析
Types of Reactions: Altronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for the synthesis of d-altronic acid.
Reduction: this compound can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur at the hydroxyl groups of d-altronic acid.
Common Reagents and Conditions:
Oxidation: Oxygen in an alkaline solution is commonly used for the oxidation of sedoheptulose to d-altronic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce d-altronic acid to sugar alcohols.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions at the hydroxyl groups.
Major Products Formed:
Oxidation: this compound itself is the major product.
Reduction: Sugar alcohols such as d-altritol.
Substitution: Acetylated derivatives of d-altronic acid.
科学的研究の応用
Altronic acid has several scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other sugar acids and alcohols.
- Employed in the study of carbohydrate chemistry and metabolism.
Biology:
- Acts as a metabolite in the pentose and glucuronate interconversions pathway.
- Studied for its role in bacterial metabolism, particularly in Escherichia coli .
Medicine:
- Investigated for its potential therapeutic applications in metabolic disorders.
- Used in the development of diagnostic assays for metabolic pathways.
Industry:
- Utilized in the production of biodegradable polymers and other materials.
- Employed in the food industry as a potential additive for its metabolic properties.
作用機序
The mechanism of action of d-altronic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for specific enzymes, such as d-altronic acid dehydrogenase, which catalyzes its conversion to other metabolites. The molecular targets and pathways involved include the pentose and glucuronate interconversions pathway, where d-altronic acid is converted to other sugar acids and alcohols .
類似化合物との比較
- d-Gluconic acid
- d-Xylonic acid
- d-Mannuronic acid
- d-Galacturonic acid
Comparison: Altronic acid is unique due to its specific role in the pentose and glucuronate interconversions pathway. Unlike d-gluconic acid and d-xylonic acid, which are more commonly studied and utilized, d-altronic acid has a distinct metabolic pathway and specific enzymatic interactions. Its unique structure and reactivity make it a valuable compound for research in carbohydrate metabolism and industrial applications .
特性
CAS番号 |
24871-35-0 |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
InChIキー |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Altronic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


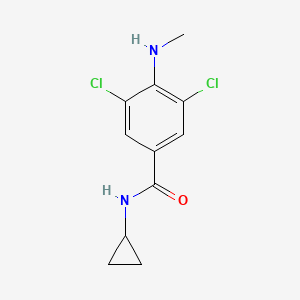
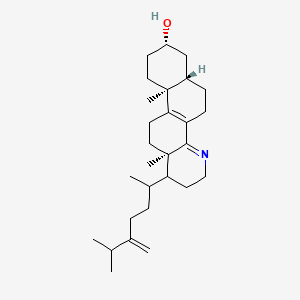
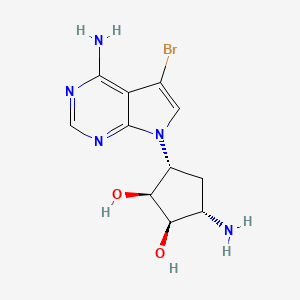
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)
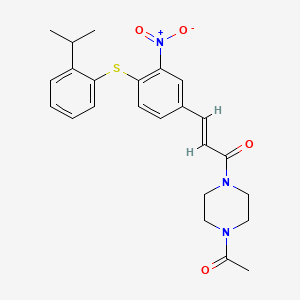
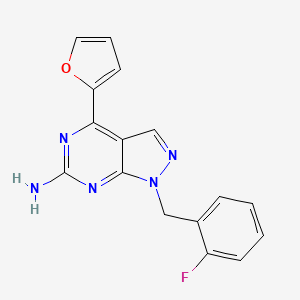
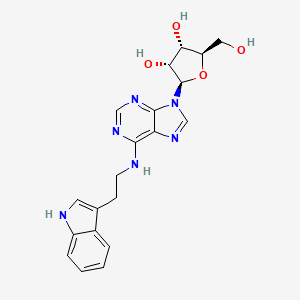
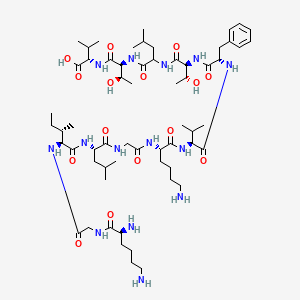
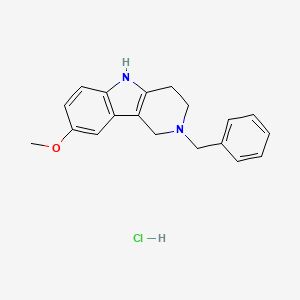
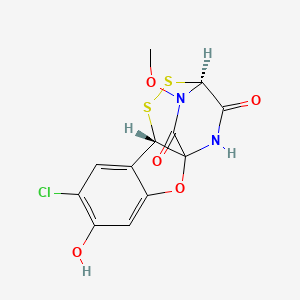
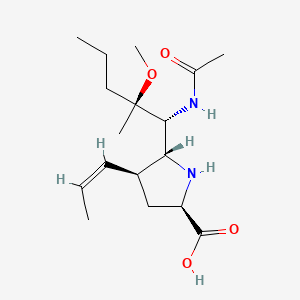
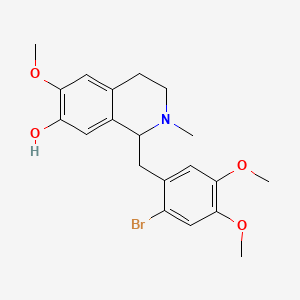
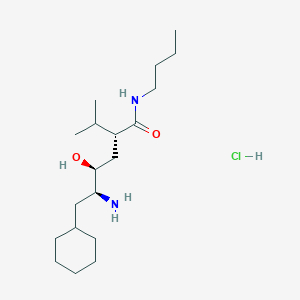
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
